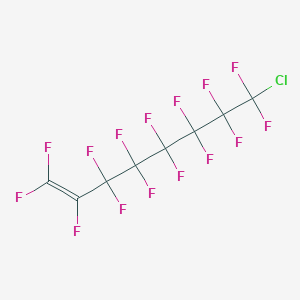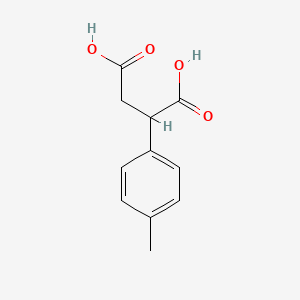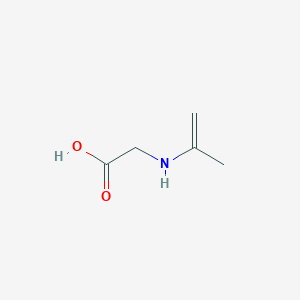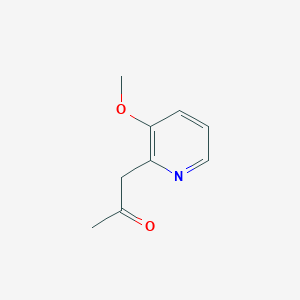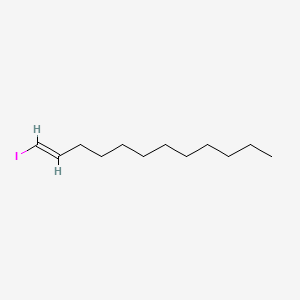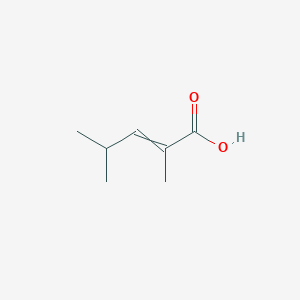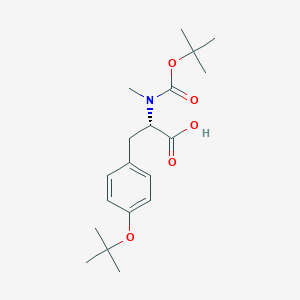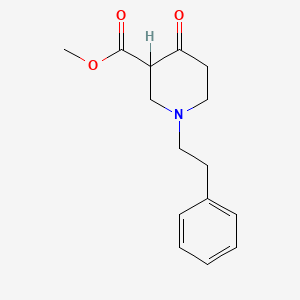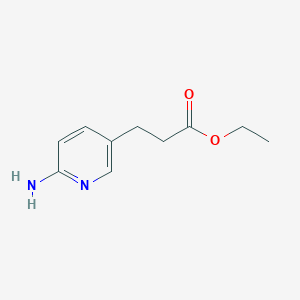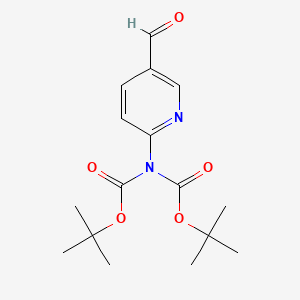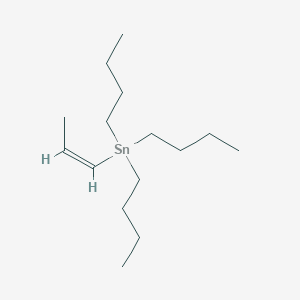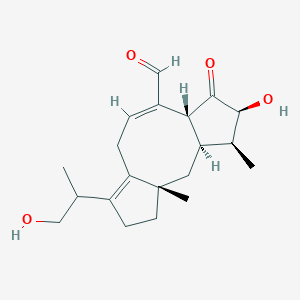
periconicin B
描述
Periconicin B is a fusicoccane diterpene isolated from the endophytic fungus Periconia atropurpurea, associated with Xylopia aromatica . This compound has garnered significant interest due to its potent cytotoxic activity against various mammalian cell lines, making it a promising candidate for anticancer research .
作用机制
Target of Action
Periconicin B, a compound isolated from the endophytic fungus Periconia atropurpurea, has been found to exhibit potent cytotoxic activity against two mammalian cell lines: HeLa (cervical cancer) and CHO (Chinese hamster ovary) cells . These cell lines are the primary targets of this compound.
Mode of Action
It has been observed that this compound decreases the cell viability of hela and cho cells . This suggests that this compound may interact with cellular components or processes essential for cell survival, leading to cell death.
Biochemical Pathways
Given its cytotoxic effects on hela and cho cells, it is likely that this compound interferes with key cellular processes such as dna replication, protein synthesis, or cell division .
Result of Action
This compound has been shown to decrease the viability of HeLa and CHO cells, indicating a cytotoxic effect . This suggests that this compound could potentially be used as an anticancer agent, particularly against cervical cancer and cancers that show similar sensitivity to this compound.
生化分析
Biochemical Properties
Periconicin B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to inhibit the growth of certain fungal pathogens, such as Candida albicans, Trichophyton mentagrophytes, and Trichophyton rubrum . The nature of these interactions involves the binding of this compound to specific fungal enzymes, thereby inhibiting their activity and preventing fungal growth. Additionally, this compound has shown effects on plant growth by inhibiting hypocotyl elongation and root growth at higher concentrations, while promoting root growth at lower concentrations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound disrupts normal cellular functions by inhibiting key enzymes involved in cell wall synthesis and energy production . This leads to impaired cell growth and eventual cell death. In plant cells, this compound affects cell signaling pathways related to growth regulation, resulting in altered gene expression and changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. In fungal cells, this compound binds to enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential cell wall components . This inhibition leads to weakened cell walls and increased susceptibility to environmental stress. Additionally, this compound may interact with other cellular proteins, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of fungal growth . Degradation of this compound over time can reduce its effectiveness, highlighting the importance of maintaining optimal conditions for its use in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit fungal growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to liver and kidney tissues . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. In fungal cells, this compound inhibits enzymes involved in cell wall synthesis and energy production, leading to disrupted metabolic flux and altered metabolite levels . Additionally, this compound may affect the activity of other metabolic enzymes, further influencing cellular metabolism and growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cell wall or cytoplasm, where it exerts its inhibitory effects on fungal growth .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments within the cell, such as the cell wall or cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in directing this compound to its target sites and regulating its activity .
准备方法
Periconicin B is typically isolated from the endophytic fungus Periconia atropurpurea. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . The synthetic routes and reaction conditions for this compound are not extensively documented, indicating that most research relies on natural extraction methods.
化学反应分析
Periconicin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Periconicin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent cytotoxic activity against HeLa (cervical cancer) and CHO (Chinese hamster ovary) cell lines makes it a valuable compound for anticancer research . Additionally, this compound has shown potential as an antimicrobial agent, further expanding its applications in medical research .
相似化合物的比较
Similar compounds include periconicin A, which acts as an antimicrobial agent, and pericochlorosin B, which possesses anti-human immunodeficiency virus properties . Compared to these compounds, periconicin B stands out due to its potent cytotoxic activity against cancer cell lines, making it a unique and valuable compound for anticancer research .
Conclusion
This compound is a promising compound with significant potential in anticancer and antimicrobial research. Its unique chemical structure and potent biological activities make it a valuable target for further investigation and development. As research continues, this compound may pave the way for new therapeutic approaches in the treatment of cancer and infectious diseases.
属性
IUPAC Name |
(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSXIGJWWQDCU-MQXYCBHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)
